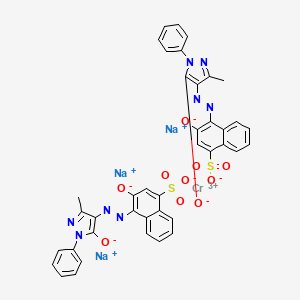

C40H26CrN8Na3O10S2

Chromate(3-), bis(4-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-))-, trisodium

CAS No.: 61916-41-4

Cat. No.: VC18433183

Molecular Formula: C40H26CrN8O10S2.3Na

C40H26CrN8Na3O10S2

Molecular Weight: 963.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61916-41-4 |

|---|---|

| Molecular Formula | C40H26CrN8O10S2.3Na C40H26CrN8Na3O10S2 |

| Molecular Weight | 963.8 g/mol |

| IUPAC Name | trisodium;chromium(3+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |

| Standard InChI | InChI=1S/2C20H16N4O5S.Cr.3Na/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;;;;/h2*2-11,25-26H,1H3,(H,27,28,29);;;;/q;;+3;3*+1/p-6 |

| Standard InChI Key | OTFBCUKLFXRMQQ-UHFFFAOYSA-H |

| Canonical SMILES | CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.[Na+].[Na+].[Na+].[Cr+3] |

Introduction

Structural and Molecular Characterization

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C40H26CrN8Na3O10S2 |

| Molecular Weight | 963.8 g/mol |

| IUPAC Name | trisodium;chromium(3+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |

| Canonical SMILES | CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.[Na+].[Na+].[Na+].[Cr+3] |

| PubChem CID | 162953 |

The stereoelectronic properties of the ligand system arise from the conjugation between the azo groups and the aromatic naphthalene rings, which delocalize electron density toward the chromium center. This electronic interplay underpins the compound’s redox behavior and ligand-to-metal charge transfer (LMCT) transitions.

Synthesis and Purification

Ligand Preparation

The organic ligands are synthesized via diazo coupling reactions between 3-methyl-1-phenyl-5-pyrazolone and 4-amino-3-hydroxy-1-naphthalenesulfonic acid. The azo linkage forms under alkaline conditions at 0–5°C, with sodium nitrite and hydrochloric acid facilitating diazotization.

Metal Coordination

Chromium(III) coordination is achieved by reacting the ligand with chromium(III) chloride in aqueous solution at pH 4–5. The trisodium counterions are introduced during neutralization with sodium hydroxide, ensuring charge balance. Purification involves recrystallization from ethanol-water mixtures, yielding the final compound as a crystalline solid.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>50 g/L at 25°C) due to the hydrophilic sulfonato groups and sodium counterions. It remains stable in aqueous solutions between pH 3–9 but undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

Spectroscopic Features

-

UV-Vis Spectroscopy: Absorption maxima at 320 nm (π→π* transitions) and 480 nm (LMCT bands).

-

IR Spectroscopy: Stretching vibrations at 1590 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O), and 3450 cm⁻¹ (-OH).

Reactivity and Functional Behavior

Redox Activity

The chromium(III) center can undergo one-electron reduction to chromium(II) at -0.45 V (vs. SCE) in aqueous media, as demonstrated by cyclic voltammetry. This redox activity is modulated by the electron-withdrawing sulfonato groups, which stabilize higher oxidation states.

Acid-Base Reactions

Protonation of the hydroxo groups occurs below pH 3, forming cationic species that precipitate from solution. Deprotonation above pH 9 leads to ligand dissociation and chromium hydroxide formation.

Applications and Research Utility

Coordination Chemistry Studies

The compound serves as a model system for investigating ligand substitution kinetics and metal-centered redox processes. Its stability in aqueous media allows for detailed mechanistic studies under physiologically relevant conditions.

Materials Science

Potential applications include:

-

Electrocatalysis: As a precursor for chromium oxide nanomaterials.

-

Dye Chemistry: Azo-chromophore complexes for light-harvesting systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume